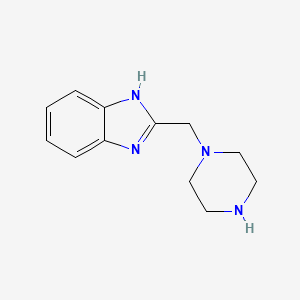

2-Piperazin-1-ylmethyl-1H-benzoimidazole

Übersicht

Beschreibung

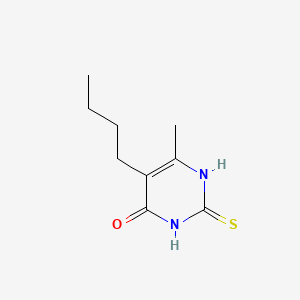

2-Piperazin-1-ylmethyl-1H-benzoimidazole is a chemical compound that belongs to the benzimidazole class, which is known for its diverse pharmacological activities. The compound features a benzimidazole nucleus with a piperazine moiety attached to it. This structural motif is common in various therapeutic agents and has been explored for its potential in treating a range of diseases, including cancer, bacterial infections, and allergic reactions .

Synthesis Analysis

The synthesis of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives typically involves multi-step chemical reactions. For instance, a one-pot, three-component reaction has been developed to synthesize 2-[4-(arylsulfonyl)piperazin-1-yl]-1H-benzimidazole derivatives efficiently. This method utilizes 2-chlorobenzazole, piperazine, and arenesulfonyl chloride under aqueous conditions without the need for a catalyst, ligand, or base, yielding the desired products in excellent yields . Additionally, palladium-mediated amination reactions have been employed to synthesize (benzimidazolyl)piperazines, which have shown high affinity for the 5-HT1A receptor .

Molecular Structure Analysis

The molecular structure of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, and confirmed by X-ray crystallography. For example, the crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring .

Chemical Reactions Analysis

The chemical reactivity of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives is influenced by the presence of the piperazine and benzimidazole moieties. These compounds can undergo further chemical transformations to yield a variety of pharmacologically active agents. For instance, the piperazine moiety can be functionalized to create compounds with potent antitumor, antibacterial, and antihistaminic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives are determined by their molecular structure. These compounds typically exhibit solid-state properties suitable for X-ray crystallographic studies, as demonstrated by the analysis of the 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate . The solubility, stability, and reactivity of these compounds in various environments are crucial for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

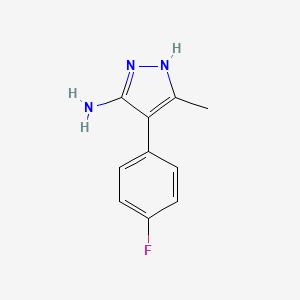

Dopamine D4 Receptor Antagonism

2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393) is identified as a potent dopamine D4 receptor antagonist. It demonstrates excellent receptor selectivity, significantly higher binding affinity for dopamine D4.4 receptor than other dopamine receptors, and shows no affinity for a wide range of other receptors and channels. This makes it a novel selective D4 antagonist useful for studying dopamine D4 receptors in vitro and in vivo (Nakane et al., 2005).

Histamine H4 Receptor Antagonism

Bicyclic azole carboxamide derivatives, including benzoimidazole, are claimed as histamine H4 receptor antagonists. These compounds are potentially useful in treating diseases such as asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Antifungal Activity

The synthesis of benzimidazole derivatives, including 2-piperazin-1-ylmethyl-1H-benzoimidazole, demonstrated antifungal activities against species like Candida and Aspergillus. These compounds, especially the benzimidazole derivatives, showed promising antifungal effects compared to other categories (Khabnadideh et al., 2012).

Antimycobacterial Activity

Compounds synthesized from 2-butyl-4-chloroimidazole and piperazine-thiosemicarbazone hybrids displayed potent antimycobacterial activity against Mycobacterium tuberculosis. This suggests their potential as antitubercular agents (Jallapally et al., 2014).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker exhibited significant antibacterial efficacy against strains like E. coli and S. aureus. These compounds were also effective in inhibiting biofilms, suggesting their potential in treating bacterial infections (Mekky & Sanad, 2020).

Anti-Tubercular Activity

Various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives demonstrated anti-tubercular activity against Mycobacterium tuberculosis. These findings highlight the potential of these compounds in tuberculosis treatment (Naidu et al., 2016).

Corrosion Inhibition

Imidazole derivatives with piperazin-1-ylmethyl-1H-benzoimidazole have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. These compounds showed high inhibition efficiency, indicating their potential in industrial applications (Yadav et al., 2014).

Wirkmechanismus

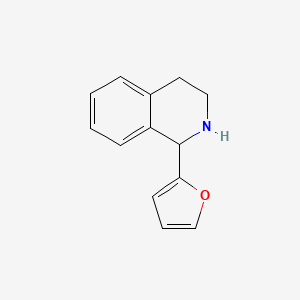

Mode of Action

A related compound, 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1h-benzimidazole (abt-724), has been identified as a dopaminergic agent with a novel mode of action . It is a highly selective D4 agonist . The exact interaction of 2-Piperazin-1-ylmethyl-1H-benzoimidazole with its targets and the resulting changes are yet to be elucidated.

Result of Action

The related compound abt-724 was found to be very potent and efficacious in vivo, eliciting penile erections in rats . It was devoid of side effects in animal models of central nervous system behaviors, emesis, or nausea .

Eigenschaften

IUPAC Name |

2-(piperazin-1-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGYQWFLJSXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371898 | |

| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

CAS RN |

59052-85-6 | |

| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)